エチルイソシアニド

概要

説明

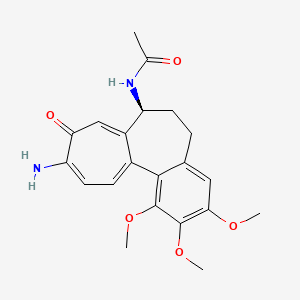

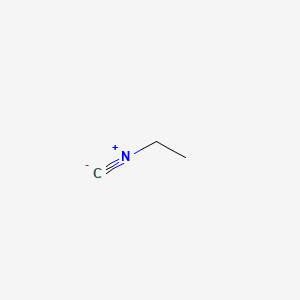

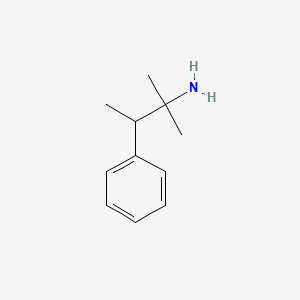

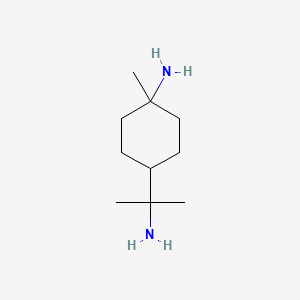

エチルイソシアニドは、エチルカルビラミンとしても知られており、分子式C3H5Nの有機化合物です。 –N≡C官能基を特徴とするイソシアニド類に属します。 この化合物は、強い不快な臭いを持つことで知られており、有機合成の構成要素として使用されています .

2. 製法

エチルイソシアニドは、いくつかの方法で合成することができます。

カルビラミン反応: これは、エチルアミンをクロロホルムと水酸化カリウムで処理することを含みます。 .

ホルムアミドの脱水: エチルホルムアミドは、p-トルエンスルホニルクロリド(p-TsCl)、オキシ塩化リン(POCl3)、またはトリフェニルホスフィン(PPh3)とヨウ素の組み合わせなどの試薬を使用して脱水することができます.

その他の手法: エチルイソシアニドは、ヨウ化エチルをシアン化銀またはその他の金属シアン化物で加熱することによっても得られます.

3. 化学反応解析

エチルイソシアニドは、以下を含むさまざまな化学反応を起こします。

加水分解: エチルイソシアニドは加水分解されてエチルアミンとギ酸を生成することができます。

酸化: エチルイソシアネートを生成するように酸化することができます。

還元: エチルイソシアニドの還元は、エチルアミンを生成することができます。

これらの反応に使用される一般的な試薬には、酸、塩基、酸化剤または還元剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

エチルイソシアニドは、科学研究で幅広い用途があります。

科学的研究の応用

Ethyl isocyanide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Medicinal Chemistry: Ethyl isocyanide derivatives have been studied for their potential antibacterial, antifungal, and antitumor activities.

Material Science: It is used in the synthesis of polymers and other materials with unique properties.

Coordination Chemistry: Ethyl isocyanide acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.

作用機序

エチルイソシアニドの作用機序は、求核剤と求電子剤の両方の役割を果たす能力に関与しています。この二重反応性により、さまざまな化学反応に参加することができます。 生物系では、エチルイソシアニドは金属イオンと配位して、酵素活性やその他の生化学プロセスに影響を与えることができます .

生化学分析

Biochemical Properties

Ethyl isocyanide plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a protein that serves as a reserve supply of oxygen and facilitates the movement of oxygen within muscles . Ethyl isocyanide can bind to the heme group of myoglobin, affecting its oxygen-binding capacity. Additionally, ethyl isocyanide can form complexes with metal ions, influencing the activity of metalloenzymes involved in various biochemical pathways .

Cellular Effects

Ethyl isocyanide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, ethyl isocyanide can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Furthermore, ethyl isocyanide can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of ethyl isocyanide involves its ability to bind to biomolecules and modulate their activity. Ethyl isocyanide can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, ethyl isocyanide can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl isocyanide can change over time due to its stability and degradation. Ethyl isocyanide is susceptible to hydrolysis in the presence of acids, leading to the formation of formamides . This degradation can affect the compound’s activity and its long-term effects on cellular function. In in vitro and in vivo studies, ethyl isocyanide has been observed to induce short-term changes in cellular metabolism and gene expression, with some effects persisting over longer periods .

Dosage Effects in Animal Models

The effects of ethyl isocyanide vary with different dosages in animal models. At low doses, ethyl isocyanide can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, ethyl isocyanide can induce toxic effects, including respiratory paralysis and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Ethyl isocyanide is involved in several metabolic pathways, interacting with enzymes and cofactors. It can inhibit the activity of enzymes such as FabF and GlmS, which are involved in fatty acid biosynthesis and the hexosamine pathway, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, ethyl isocyanide can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, ethyl isocyanide is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via specific transporters . Once inside the cell, ethyl isocyanide can accumulate in specific compartments, influencing its localization and activity. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular targets .

Subcellular Localization

Ethyl isocyanide’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, ethyl isocyanide can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its interactions with nuclear proteins can influence gene expression and cellular responses .

準備方法

Ethyl isocyanide can be synthesized through several methods:

Carbylamine Reaction: This involves treating ethylamine with chloroform and potassium hydroxide. .

Dehydration of Formamides: Ethyl formamide can be dehydrated using reagents like p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), or a combination of triphenylphosphine (PPh3) and iodine.

Other Methods: Ethyl isocyanide can also be obtained by heating ethyl iodide with silver cyanide or other metal cyanides.

化学反応の分析

Ethyl isocyanide undergoes various chemical reactions, including:

Hydrolysis: Ethyl isocyanide can be hydrolyzed to form ethylamine and formic acid.

Oxidation: It can be oxidized to form ethyl isocyanate.

Reduction: Reduction of ethyl isocyanide can yield ethylamine.

Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles, forming various products.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

エチルイソシアニドは、メチルイソシアニドやフェニルイソシアニドなどの他のイソシアニドと似ています。 エチル基の存在により、ユニークな特性があります。

メチルイソシアニド: 類似の構造を持つが、エチル基の代わりにメチル基を持つ。

フェニルイソシアニド: フェニル基を含んでいるため、エチルイソシアニドと比較して揮発性が低く、芳香族性が高い.

これらの化合物は、類似の反応性パターンを共有しますが、物理的特性と特定の用途が異なります。

特性

IUPAC Name |

isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977959 | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Ethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-79-3 | |

| Record name | Ethane, isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)

![Benzo[f]quinoline](/img/structure/B1222042.png)